2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid
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Overview
Description
2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C12H12O4. It is characterized by the presence of an ethoxy group and a benzoic acid moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Reagents: Ethyl acetoacetate, benzaldehyde, base (e.g., sodium hydroxide)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ethoxy group can yield alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid
- 2-(3-Ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
- 3-(3-Fluorophenyl)acrylic acid ethyl ester
Uniqueness
2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific structural features, such as the ethoxy group and the benzoic acid moiety, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
154073-38-8 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(3-ethoxy-3-oxoprop-1-enyl)benzoic acid |
InChI |
InChI=1S/C12H12O4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
IOHCHAPQGKSYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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